5-Ethyl-1,3-Oxazole-4-Carboxylic Acid

Beschreibung

5-Ethyl-1,3-oxazole-4-carboxylic acid (CAS: 898227-93-5) is an oxazole-based heterocyclic compound with a carboxylic acid functional group at position 4 and an ethyl substituent at position 3. Its commercial availability is noted across multiple suppliers, with purity levels typically ranging from 95% to 97% and prices varying widely depending on batch size and supplier .

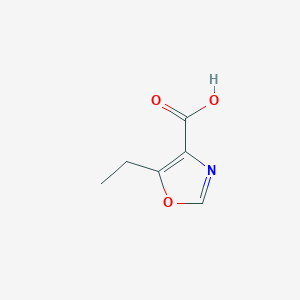

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOYJOKTKPMQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650898 | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898227-93-5 | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

Oxazole derivatives have been known to exhibit diverse biological activities, which suggests that they may interact with their targets in a variety of ways. The specific interactions between 5-Ethyloxazole-4-carboxylic acid and its targets, as well as the resulting changes, are areas for future investigation.

Biochemical Pathways

Oxazole derivatives are known to play significant roles in various biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of 5-Ethyloxazole-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. Future research should aim to outline these properties to better understand the compound’s pharmacokinetic profile.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Ethyloxazole-4-carboxylic acid is not well-studied. Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action. Future research should aim to investigate how these and other environmental factors influence the action of 5-Ethyloxazole-4-carboxylic acid.

Biochemische Analyse

Biochemical Properties

5-Ethyl-1,3-Oxazole-4-Carboxylic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic flux. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and disruption of cellular metabolism. It can influence cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses. Furthermore, this compound has been observed to interfere with biofilm formation in bacterial cells, highlighting its potential as an antimicrobial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This compound can also interact with transcription factors, leading to changes in gene expression profiles. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to result in sustained cytotoxic effects in cell culture models, indicating its potential for prolonged biological activity. In in vivo studies, the compound’s effects on cellular function and metabolism have been observed to persist over extended periods.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive oxygen species and disrupt normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It can interact with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. Additionally, this compound can influence the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide, thereby affecting cellular energy balance and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution of this compound can be influenced by factors such as pH, ionic strength, and the presence of other biomolecules. This compound has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular responses. The precise localization and activity of this compound are determined by its interactions with various cellular components.

Biologische Aktivität

5-Ethyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxazole ring that contributes to its biological activity. The presence of the carboxylic acid group enhances its interaction with biological targets through hydrogen bonding, which is crucial for its pharmacological effects.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-oxazole, including this compound, exhibit significant antimicrobial properties. A study evaluated various oxazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 62.5 | Bacillus subtilis, E. coli |

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a comparative study involving various oxazole derivatives, it was found that some compounds exhibited significant inhibition of COX enzymes, which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high for certain derivatives .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| This compound | 82.34 | 8.22 |

3. Anticancer Properties

Emerging research suggests that oxazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. For instance, a study highlighted the ability of certain oxazole compounds to inhibit tumor growth in xenograft models .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The carboxylic acid moiety can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The oxazole ring may interact with receptors involved in inflammatory responses and cell signaling pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The compound demonstrated significant antibacterial activity with an MIC value comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

A study assessing the anti-inflammatory effects of various oxazole derivatives found that those containing the ethyl substituent exhibited enhanced COX inhibition compared to their unsubstituted counterparts .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Ethyl-1,3-oxazole-4-carboxylic acid has been investigated for its potential therapeutic properties. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of oxazole derivatives, this compound demonstrated significant activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Biochemical Research

The compound serves as a valuable building block in the synthesis of more complex molecules used in biochemical assays and studies.

Applications in Enzyme Inhibition

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly useful in studying metabolic diseases and developing targeted therapies .

Material Science

In materials science, this compound is utilized in the synthesis of polymers and other materials with specific properties.

Example: Polymer Synthesis

The compound can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. Research indicates that polymers containing this oxazole derivative exhibit improved resistance to degradation under thermal stress .

Table 1: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazole Carboxylic Acids

Substituent Position and Functional Group Variations

A key differentiator among oxazole derivatives is the position of substituents and functional groups. Below is a comparative analysis:

Key Observations:

- Substituent Position : The position of alkyl/aryl groups significantly impacts physical properties. For example, phenyl-substituted derivatives (e.g., 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit higher melting points (~240°C) compared to ethyl/methyl analogs due to increased π-π stacking interactions .

- Electronic Effects : Thiophene-substituted derivatives (e.g., 5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid) offer unique electronic profiles, making them suitable for optoelectronic applications .

Vorbereitungsmethoden

Cyclization of Precursors Under Acidic or Basic Conditions

One of the classical approaches to synthesize oxazole derivatives, including 5-ethyl-1,3-oxazole-4-carboxylic acid, involves the cyclization of appropriate β-keto amide or β-keto ester precursors with nitrogen sources such as hydroxylamine derivatives. This method typically proceeds under acidic or basic catalysis to facilitate ring closure.

- For example, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield oxazole rings via initial formation of oxime intermediates followed by cyclodehydration.

- The cyclization step is sensitive to reaction conditions such as pH, temperature, and solvent choice, which influence yield and purity.

This method is widely used in laboratory-scale synthesis due to its straightforward approach and availability of starting materials.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recent and highly efficient method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stoichiometric amount of triflylpyridinium reagents. This approach has been demonstrated to be rapid, scalable, and tolerant of various functional groups.

- The process initiates with in situ activation of the carboxylic acid to form an acylpyridinium salt intermediate.

- This intermediate then undergoes nucleophilic attack by alkyl isocyanoacetates or tosylmethyl isocyanide, leading to cyclization and formation of the oxazole ring.

- The reaction proceeds under mild conditions (e.g., 40 °C, dichloromethane solvent) with short reaction times (~30 minutes).

- The base 4-dimethylaminopyridine (DMAP) is used catalytically and can be recovered and reused, enhancing the process sustainability.

This method has been successfully applied to synthesize various oxazole derivatives, including those with aliphatic substituents similar to the ethyl group in this compound, suggesting applicability for its preparation.

Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

Another advanced method involves the DPPA-mediated one-pot cascade reaction starting from substituted 2-aminonicotinic acids or 2-aminoanthranilic acids with isocyanoacetates.

- This metal-free protocol forms multiple bonds (C–C, C–O, C–N) in a single operation under mild conditions.

- It yields oxazole-containing heterocycles with high efficiency (up to 94% yield).

- The method is suitable for scaled-up synthesis and allows late-stage functionalization, which could be adapted for synthesizing this compound derivatives.

Multi-Step Synthetic Routes Involving Hydrazine and Nitrite Chemistry

Some synthetic routes to oxazole derivatives involve multi-step transformations including hydrazine addition and diazotization reactions.

- For example, a protocol involving treatment of intermediates with hydrazine followed by sodium nitrite under acidic conditions leads to formation of oxazole carboxylic acids.

- These methods require longer reaction times (up to 40 hours) and careful control of conditions to isolate the desired regioisomers.

- Such approaches tend to be more complex but allow fine structural control and are useful when specific substitution patterns are required.

Industrial and Scale-Up Considerations

- Industrial production typically adapts laboratory methods like cyclization or direct carboxylic acid activation to continuous flow reactors to improve yield, purity, and throughput.

- Purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

- The use of stable reagents and recyclable catalysts (e.g., DMAP) increases process sustainability and cost-effectiveness.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of β-keto esters with hydroxylamine | Ethyl acetoacetate, hydroxylamine hydrochloride, acid/base catalyst | Several hours | Moderate to good | Simple, accessible reagents | Sensitive to conditions, moderate yields |

| Direct synthesis from carboxylic acids | Triflylpyridinium reagent, DMAP, alkyl isocyanoacetate, DCM, 40 °C | ~30 minutes | Good to excellent (60-90%) | Rapid, scalable, mild conditions | Requires specialized reagents |

| DPPA-mediated one-pot cascade | DPPA, substituted 2-aminonicotinic acids, isocyanoacetates | Few hours | High (up to 94%) | Metal-free, high yield, versatile | Multi-step, specialized substrates |

| Hydrazine and nitrite multi-step | Hydrazine, sodium nitrite, acidic medium | 20-40 hours | Moderate (ca. 60%) | Regioselective, structural control | Long reaction times, complex steps |

| Industrial continuous flow adaptation | Similar to above with continuous flow reactors | Optimized for scale | High | High purity, scalable | Requires equipment investment |

Detailed Research Findings and Notes

- The triflylpyridinium-mediated method has been validated on gram-scale syntheses, demonstrating consistent yields and the ability to functionalize complex molecules, indicating its practical utility for this compound synthesis.

- The DPPA-mediated cascade reaction is notable for its clean reaction profile and high atom economy, making it attractive for medicinal chemistry applications where oxazole scaffolds are prevalent.

- Classical cyclization methods remain relevant for initial laboratory synthesis and mechanistic studies but are less favored for large-scale production due to longer reaction times and purification challenges.

- Multi-step hydrazine/nitrite chemistry provides access to regioisomerically pure products, useful for research applications requiring precise substitution patterns.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 5-Ethyl-1,3-Oxazole-4-Carboxylic Acid?

To confirm the structure and purity of the compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to identify proton environments and carbon frameworks, focusing on the oxazole ring and ethyl substituent .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between isomeric forms .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm) .

- HPLC or UPLC : Assess purity using reverse-phase chromatography with UV detection .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C, monitoring degradation via HPLC .

- Light Sensitivity : Expose samples to UV/visible light and quantify photodegradation products .

Store the compound in airtight containers at –20°C, protected from moisture and light .

Q. What synthetic routes are feasible for preparing this compound?

- Cyclocondensation : React ethyl glycinate with a β-keto acid derivative under acidic conditions to form the oxazole ring .

- Carboxylic Acid Functionalization : Start with a preformed oxazole scaffold (e.g., 5-ethyl-1,3-oxazole) and introduce the carboxylic acid group via oxidation or hydrolysis .

- Optimization Tips : Use catalytic acetic acid to enhance reaction efficiency and yield .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

- Methodological Refinement : Conduct solubility studies using standardized protocols (e.g., shake-flask method) at controlled temperatures (25°C ± 0.5°C) .

- Solvent Polarity Analysis : Compare Hansen solubility parameters (HSPs) to identify mismatches between solvent and solute .

- Co-solvent Systems : Test binary solvent mixtures (e.g., DMSO/water) to improve dissolution while avoiding precipitation .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in enzyme inhibition assays?

- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the oxazole ring and enzyme active sites .

- Analog Synthesis : Prepare derivatives with modifications to the ethyl or carboxylic acid groups and compare IC values .

- Kinetic Studies : Measure inhibition constants () under varying substrate concentrations to elucidate competitive/non-competitive mechanisms .

Q. How should researchers address discrepancies in reported melting points for this compound?

- Purity Verification : Re-crystallize the compound from ethanol/water mixtures and confirm purity via elemental analysis .

- Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to detect polymorphic forms or hydrate formation .

- Cross-Validation : Compare data with structurally similar oxazole derivatives (e.g., 4-methyl-1,3-oxazole-5-carboxylic acid, mp 239–240°C) .

Q. What experimental designs are suitable for probing the compound’s reactivity in cross-coupling reactions?

- Palladium-Catalyzed Coupling : Test Buchwald-Hartwig amination or Suzuki-Miyaura reactions using aryl halides .

- Protection/Deprotection Strategies : Temporarily esterify the carboxylic acid group to prevent side reactions during coupling .

- Reaction Monitoring : Use in situ -NMR or LC-MS to track intermediate formation and optimize conditions .

Methodological Notes

- Safety Protocols : Always use personal protective equipment (PPE) and handle the compound in a fume hood due to potential irritancy .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to minimize variability .

- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.